molecular formula C8H5F3N4 B14041143 1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine

1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B14041143
M. Wt: 214.15 g/mol
InChI Key: FIWBFBFYPRFLSG-UHFFFAOYSA-N
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Description

1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine is a compound that features a trifluoropyridine moiety attached to a pyrazolamine structure

Preparation Methods

The synthesis of 1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 3,5,6-trifluoropyridine with a suitable pyrazole derivative. The reaction conditions often include the use of a base, such as potassium carbonate, in a solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon on the trifluoropyridine ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and coupling catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropyridine moiety enhances the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The pyrazole ring can form hydrogen bonds and other interactions, stabilizing the compound-protein complex and modulating the biological activity .

Comparison with Similar Compounds

Similar compounds to 1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine include other trifluoropyridine derivatives and pyrazole-based compounds. For example:

    3,5,6-Trifluoropyridin-2-yl derivatives: These compounds share the trifluoropyridine moiety but differ in the attached functional groups, leading to variations in their chemical and biological properties.

    Pyrazole derivatives: Compounds with different substituents on the pyrazole ring exhibit diverse reactivity and applications.

The uniqueness of this compound lies in the combination of the trifluoropyridine and pyrazole moieties, which confer distinct chemical properties and potential for various applications .

Properties

Molecular Formula

C8H5F3N4

Molecular Weight

214.15 g/mol

IUPAC Name

1-(3,5,6-trifluoropyridin-2-yl)pyrazol-3-amine

InChI

InChI=1S/C8H5F3N4/c9-4-3-5(10)8(13-7(4)11)15-2-1-6(12)14-15/h1-3H,(H2,12,14)

InChI Key

FIWBFBFYPRFLSG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)C2=NC(=C(C=C2F)F)F

Origin of Product

United States

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